molecular formula C36H51NO B3025730 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

Cat. No.: B3025730
M. Wt: 513.8 g/mol
InChI Key: DBMVITGMICHGEG-GWMWQEPPSA-N
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Description

2,3-Indolobetulin is a pentacyclic triterpenoid and a derivative of betulin. . This compound is characterized by its complex molecular structure, which includes an indole moiety fused to the betulin skeleton.

Mechanism of Action

Mode of Action

It is known that indole alkaloids, a group of compounds to which this molecule belongs, often interact with serotonin receptors to regulate neural activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact the action of 1’h-lupa-2,20(29)-dieno[3,2-b]indol-28-ol is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Indolobetulin typically involves the modification of betulin. One common method includes the cyclization of betulin derivatives with indole precursors under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 2,3-Indolobetulin on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3-Indolobetulin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly α-glucosidase inhibitors.

    Medicine: Potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 2,3-Indolobetulin stands out due to its unique combination of the indole moiety and the betulin skeleton, which imparts distinct chemical and biological properties. Its ability to inhibit α-glucosidase sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51NO/c1-22(2)23-14-17-36(21-38)19-18-34(6)26(30(23)36)12-13-29-33(5)20-25-24-10-8-9-11-27(24)37-31(25)32(3,4)28(33)15-16-35(29,34)7/h8-11,23,26,28-30,37-38H,1,12-21H2,2-7H3/t23-,26+,28-,29+,30+,33-,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVITGMICHGEG-GWMWQEPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 2
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 3
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 4
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 5
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol
Reactant of Route 6
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol

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